molecular formula C19H14F3N3O2 B2465433 N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1904408-01-0

N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2465433
CAS No.: 1904408-01-0
M. Wt: 373.335
InChI Key: NLXMDVAQOOVCIE-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide is a compound that features a bipyridine moiety linked to a benzamide group with a trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents like trifluoromethyl triflate or trifluoromethyl iodide.

    Amidation reaction: The final step involves the formation of the benzamide linkage, which can be accomplished using standard amidation reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Products where the trifluoromethoxy group is replaced by the nucleophile.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate to metal ions, influencing various biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of its bipyridine and trifluoromethoxy functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other trifluoromethyl-containing compounds.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)27-16-5-3-14(4-6-16)18(26)25-11-13-7-9-24-17(10-13)15-2-1-8-23-12-15/h1-10,12H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXMDVAQOOVCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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